molecular formula C10H17Cl2N3O2S B3010446 Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate;dihydrochloride CAS No. 2411219-87-7

Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate;dihydrochloride

Cat. No.: B3010446
CAS No.: 2411219-87-7
M. Wt: 314.23
InChI Key: XOTUBRNKFXTMTR-UHFFFAOYSA-N
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Description

Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate;dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3O2S and its molecular weight is 314.23. The purity is usually 95%.
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Biological Activity

Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate dihydrochloride (CAS Number: 2411219-87-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate dihydrochloride features a thiazole ring, which is known for its biological relevance. The structural formula can be represented as follows:

C9H13Cl2N3O2S\text{C}_9\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_2\text{S}

This compound has a molecular weight of approximately 314.24 g/mol and exhibits properties typical of thiazole derivatives, which often include antimicrobial and anticancer activities.

Anticancer Properties

Research indicates that thiazole derivatives can exhibit potent anticancer activities. Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate has shown promising results in various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in Jurkat T-cells and A431 epidermoid carcinoma cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate

Cell LineIC50 (µM)Reference
Jurkat< 10
A431< 15
U251 (glioblastoma)< 20

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a study evaluating various thiazole derivatives, ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate was found to inhibit the growth of several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

The mechanism through which ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate exerts its biological effects involves several pathways:

  • Ferroptosis Induction : Recent studies suggest that thiazoles can induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The compound's structure allows it to interact with cellular targets such as GPX4, leading to increased oxidative stress and subsequent cell death .
  • Inhibition of Protein Kinases : Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate has been shown to inhibit key protein kinases involved in cancer progression, including EGFR and HER2. This inhibition leads to cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .

Study on Cancer Cell Lines

In a controlled study involving various cancer cell lines, ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate was tested for its cytotoxic effects. The results indicated that the compound not only inhibited cell growth but also promoted apoptosis through the activation of caspase pathways.

Properties

IUPAC Name

ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.2ClH/c1-2-15-9(14)8-7-12-10(16-8)13-5-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLLIHDAJRJFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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